![molecular formula C7H15ClN2O B3008988 N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride CAS No. 1803599-34-9](/img/structure/B3008988.png)
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride
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Overview
Description
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride is a chemical compound with the CAS number 1803599-34-9 . It has a molecular weight of 178.66 and its molecular formula is C7H15ClN2O .
Chemical Reactions Analysis
Specific chemical reactions involving N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride are not available in the current resources. It’s likely that this compound participates in reactions typical of carboxamides and amines .Physical And Chemical Properties Analysis
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride has a molecular weight of 178.66 . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications
- Notably, Pfizer’s Xeljanz, a potent medication for rheumatoid arthritis, features a cyclobutane subunit. Abrocitinib, a sulphonamide derivative approved by the FDA, replaces the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane, increasing selectivity toward the JAK1 receptor .
- Over the past decade, scientists have used [2 + 2] cycloaddition with different reaction mechanisms to synthesize selected cyclobutane-containing natural products. These compounds exhibit diverse pharmaceutical activities and intricate structural frameworks .
Medicinal Chemistry and Drug Design
Natural Product Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c8-4-5-9-7(10)6-2-1-3-6;/h6H,1-5,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURRVLXOYICMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)cyclobutanecarboxamide hydrochloride |
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